molecular formula C12H12BrNO3 B15062371 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid

2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid

Cat. No.: B15062371
M. Wt: 298.13 g/mol
InChI Key: NLMQZSKCAMBLHO-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

The synthesis of 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid typically involves the bromination of 4-ethoxyindole followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for the acylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-(5-Bromo-4-ethoxy-1H-indol-3-yl)acetic acid include other indole derivatives like indole-3-acetic acid and 5-bromoindole-3-acetic acid. These compounds share the indole core structure but differ in their substituents, which can significantly impact their biological activities and applications. The presence of the ethoxy group and the bromine atom in this compound makes it unique and potentially more effective in certain applications .

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

2-(5-bromo-4-ethoxy-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H12BrNO3/c1-2-17-12-8(13)3-4-9-11(12)7(6-14-9)5-10(15)16/h3-4,6,14H,2,5H2,1H3,(H,15,16)

InChI Key

NLMQZSKCAMBLHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC2=C1C(=CN2)CC(=O)O)Br

Origin of Product

United States

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